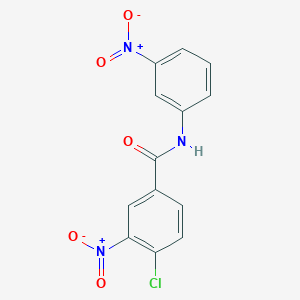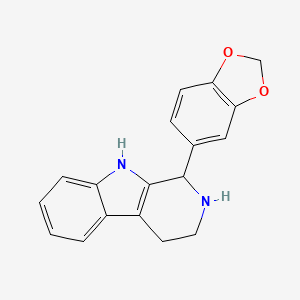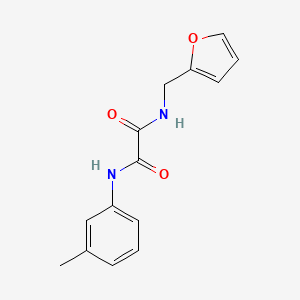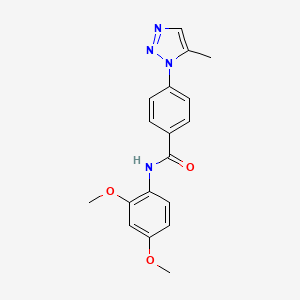
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
説明
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, also known as NS3694, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aryl or alkyl group. NS3694 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels or carbonic anhydrase IX. In the case of voltage-gated sodium channels, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the channel protein and inhibits its activity, thereby reducing the generation and propagation of action potentials in neurons. In the case of carbonic anhydrase IX, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the enzyme and inhibits its activity, thereby reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration of the compound. In neurons, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to reduce the firing rate and excitability of neurons, which can have therapeutic applications in the treatment of epilepsy and other neurological disorders. In cancer cells, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cells, which can have therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its well-defined chemical structure, and its availability from commercial sources. However, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability under certain conditions.
将来の方向性
There are several future directions for the study of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, including the development of new analogs with improved potency and selectivity for specific targets, the investigation of its potential therapeutic applications in other areas such as cardiovascular disease and inflammation, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide as a lead compound for the development of new drugs with similar chemical structures and biological activities is an area of ongoing research.
科学的研究の応用
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
In cancer research, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer.
In drug discovery, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been used as a lead compound for the development of new drugs with similar chemical structures and biological activities. This approach, known as structure-activity relationship (SAR) analysis, has been used to identify compounds with improved potency and selectivity for specific targets.
特性
IUPAC Name |
4-methyl-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-11(2)17-10-4-9-14-18(15,16)13-7-5-12(3)6-8-13/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOBROAHXCAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(propan-2-yloxy)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)

![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)

![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)

![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)
![N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4758674.png)
![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)